Golvatinib - 1196681-49-8

Golvatinib

Catalog Number: EVT-8081306
CAS Number: 1196681-49-8
Molecular Formula: C33H37F2N7O4
Molecular Weight: 633.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Golvatinib is an aromatic ether.
Golvatinib has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck.
Golvatinib is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.
Source and Classification

Golvatinib was developed by Eisai Co., Ltd. as part of their research into inhibitors that target the c-Met signaling pathway, which is often implicated in tumor growth and metastasis. Its classification as a multitargeted kinase inhibitor allows it to interfere with multiple pathways involved in tumor progression, making it a promising candidate for cancer therapy .

Synthesis Analysis

The synthesis of golvatinib involves several key steps and parameters. The compound is synthesized through a method that includes the formation of unsymmetrical ureas substituted by pyridyl or quinolinyl moieties. This process typically requires specific catalysts and reaction conditions to ensure high yield and purity.

Key Steps in Synthesis:

  1. Formation of Ureas: The initial step involves the reaction between isocyanates and amines to form ureas.
  2. Pyridyl/Quinolinyl Substitution: Subsequent reactions introduce pyridyl or quinolinyl groups into the urea structure.
  3. Purification: The final product is purified using methods such as high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 99% .
Molecular Structure Analysis

Golvatinib has a complex molecular structure represented by the chemical formula C33H37F2N7O4. Its structure includes:

  • Core Structure: A cyclopropane-1,1-dicarboxamide backbone.
  • Functional Groups: Fluoro-substituted phenyl groups and piperazine moieties that enhance its binding affinity to target receptors.

Structural Data:

  • Molecular Weight: Approximately 605.68 g/mol.
  • 3D Structure: The spatial arrangement allows for effective interaction with the active sites of c-Met and VEGFR-2 .
Chemical Reactions Analysis

Golvatinib participates in various chemical reactions primarily related to its interaction with target kinases. These reactions include:

  • Phosphorylation Inhibition: Golvatinib inhibits the phosphorylation of c-Met and VEGFR-2, crucial for their activation and subsequent signaling pathways involved in tumor growth.
  • Combination Therapies: It has been studied in combination with other agents like lenvatinib to enhance therapeutic efficacy against resistant tumors .
Mechanism of Action

Golvatinib exerts its anticancer effects by inhibiting the activity of c-Met and VEGFR-2.

Mechanistic Details:

  • c-Met Inhibition: By blocking c-Met signaling, golvatinib disrupts downstream pathways that promote cell proliferation, survival, and migration.
  • VEGFR-2 Inhibition: Inhibiting VEGFR-2 reduces angiogenesis, which is essential for tumor growth and metastasis.
  • Impact on Tumor Microenvironment: Golvatinib also affects the tumor microenvironment by inhibiting pericyte function and disrupting endothelial cell network stabilization .
Physical and Chemical Properties Analysis

Golvatinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely reported but are essential for formulation development.

These properties influence its formulation as an oral therapeutic agent .

Applications

Golvatinib has significant applications in oncology research and therapy:

  • Cancer Treatment: Primarily investigated for its efficacy against various solid tumors that exhibit aberrant c-Met or VEGFR signaling.
  • Combination Therapy Research: Studies have shown that golvatinib can enhance the effectiveness of other cancer therapies when used in combination, particularly in overcoming resistance mechanisms .
  • Clinical Trials: Ongoing clinical trials aim to establish optimal dosing regimens and evaluate long-term outcomes in patients with advanced solid tumors .
Introduction to Golvatinib in Targeted Cancer Therapy

Golvatinib (chemical name: N-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yl)oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) is a small-molecule tyrosine kinase inhibitor (TKI) with potent activity against c-Met (hepatocyte growth factor receptor, HGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Its molecular formula is C33H37F2N7O4, and it has a molecular weight of 633.70 g/mol [2] [6]. Synthesized by Eisai Co., Ltd., golvatinib (previously designated E-7050) emerged from rational drug design efforts to develop multitargeted agents capable of simultaneously disrupting tumor angiogenesis and oncogenic signaling pathways [1] [5].

Rationale for Dual c-Met/VEGFR2 Inhibition in Oncogenic Signaling

The biological synergy between c-Met and VEGFR2 pathways provides a compelling rationale for dual inhibition:

  • Pathway Cross-Talk and Resistance Mechanisms: The HGF/c-Met axis activates downstream effectors (PI3K/AKT, RAS/MAPK) that overlap with VEGF-driven angiogenesis. Tumor-derived HGF induces resistance to VEGFR inhibitors by reactivating endothelial cell survival pathways. Preclinical studies demonstrate that HGF co-stimulation with VEGF reduces endothelial cell sensitivity to VEGFR inhibitors like lenvatinib by >10-fold, an effect reversible with golvatinib [3] [8].
  • Tumor Microenvironment Modulation: c-Met overexpression (observed in 30–70% of colorectal cancers and 25–47% of hepatocellular carcinomas) correlates with poor prognosis and metastatic potential. Concurrent VEGFR2 inhibition suppresses angiogenesis, while c-Met blockade impedes invasive growth and epithelial-mesenchymal transition (EMT) [4] [8].
  • Biochemical Potency: Golvatinib inhibits c-Met autophosphorylation in MKN45 gastric cancer cells (IC50 = 14 nM) and VEGF-induced VEGFR2 phosphorylation in HUVECs (IC50 = 16 nM). Notably, it spares bFGF-stimulated endothelial growth (IC50 >1,000 nM), confirming selective pathway blockade [1] [6] [10].

Table 1: In Vitro Inhibition Profile of Golvatinib

TargetCell Line/AssayIC50Biological Effect
c-MetMKN45 gastric cancer cells14 nMInhibition of autophosphorylation
VEGFR2HUVECs (VEGF-stimulated)16 nMBlockade of receptor phosphorylation
HGF-driven growthHUVECs17 nMSuppression of endothelial proliferation
VEGF-driven growthHUVECs84 nMInhibition of endothelial proliferation
Tumor cell growthEBC-1 lung cancer cells6.2 nMCytostatic activity

Historical Development of Multitargeted Tyrosine Kinase Inhibitors

Golvatinib evolved from structural optimization of pyridine-based TKIs, reflecting a broader shift toward polypharmacology in oncology:

  • First-Generation Inhibitors: Early TKIs (e.g., imatinib) targeted single kinases. While effective in specific malignancies, their utility was limited by compensatory pathway activation [9].
  • Structural Innovations: Golvatinib’s diarylether scaffold incorporates:
  • A N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide moiety for VEGFR2 binding.
  • A 4-(4-methylpiperazin-1-yl)piperidine group for c-Met ATP-pocket engagement.This design enables simultaneous occupation of both kinase domains, a feature shared with inhibitors like cabozantinib and foretinib [1] [8].
  • Expanding Therapeutic Scope: Between 2009–2014, golvatinib advanced through preclinical studies demonstrating synergy with EGFR inhibitors (e.g., reversal of HGF-mediated resistance in lung cancer models) and antitumor efficacy in peritoneal dissemination models [3] [6] [10]. By 2014, phase I trials established 400 mg/day as the maximum tolerated dose, with pharmacodynamic confirmation of c-Met target engagement in tumor biopsies [5].

Properties

CAS Number

1196681-49-8

Product Name

Golvatinib

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H37F2N7O4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)

InChI Key

UQRCJCNVNUFYDX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.